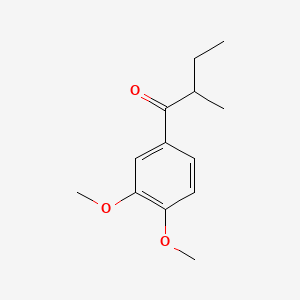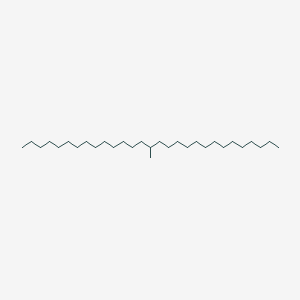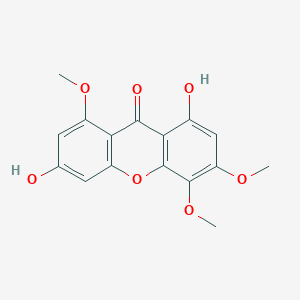
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to the xanthone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another method includes the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 1,6-Dihydroxy-2,3,4-trimethoxy-8-methyl-9H-xanthen-9-one
- 1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one
Uniqueness
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core enhances its reactivity and potential for diverse applications .
属性
CAS 编号 |
65176-77-4 |
|---|---|
分子式 |
C16H14O7 |
分子量 |
318.28 g/mol |
IUPAC 名称 |
1,6-dihydroxy-3,4,8-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-9-4-7(17)5-10-13(9)14(19)12-8(18)6-11(21-2)15(22-3)16(12)23-10/h4-6,17-18H,1-3H3 |
InChI 键 |
MSNBZJDNUYTCSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


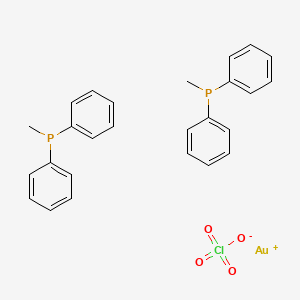
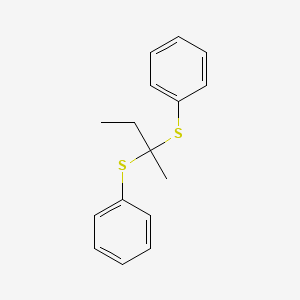
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
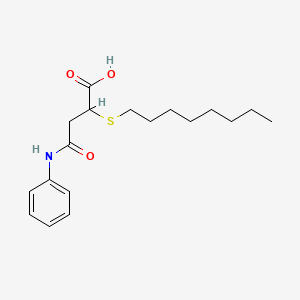
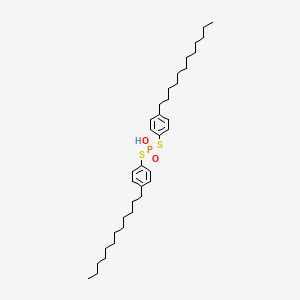
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
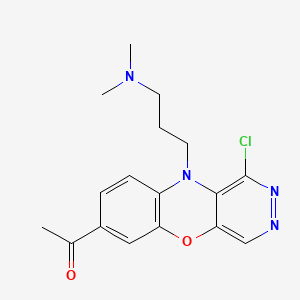
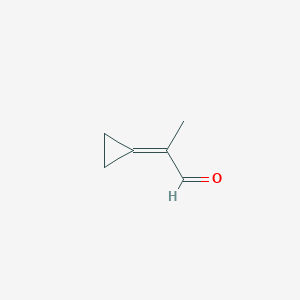
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

